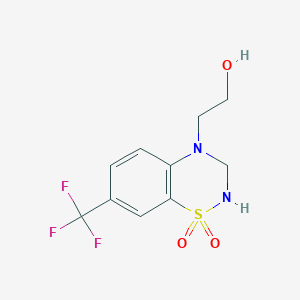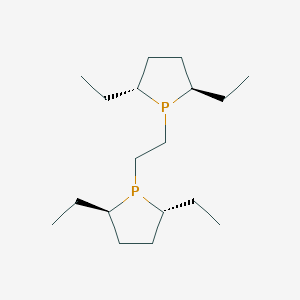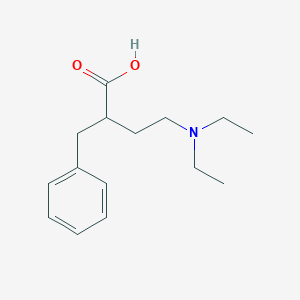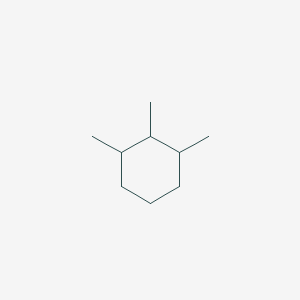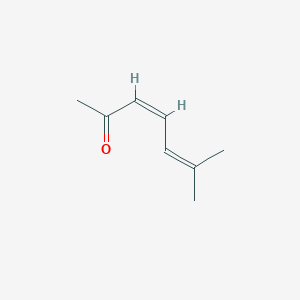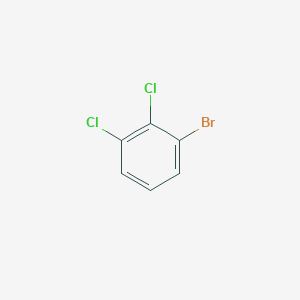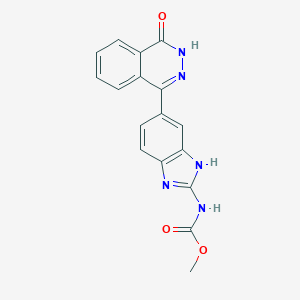
5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester is a synthetic compound that has gained significant attention due to its potential applications in scientific research. This compound has shown promising results in various studies, making it a valuable tool for researchers in the fields of medicine, biochemistry, and pharmacology. In
Mécanisme D'action
The mechanism of action of 5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including phosphodiesterase and cyclic nucleotide phosphodiesterase. This inhibition results in an increase in the levels of cyclic nucleotides, which play important roles in various physiological processes, including cell proliferation and apoptosis.
Effets Biochimiques Et Physiologiques
5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to an increase in the levels of cyclic nucleotides. This increase in cyclic nucleotide levels can have various physiological effects, including the regulation of cell proliferation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester in lab experiments is its ability to inhibit the activity of certain enzymes, making it a valuable tool for researchers studying enzyme kinetics. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, making it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the use of 5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester in scientific research. One future direction is to investigate its potential applications in the treatment of various diseases, including cancer and cardiovascular disease. Another future direction is to study its effects on different cell types and in different physiological conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
In conclusion, 5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester is a synthetic compound that has shown promising results in various scientific studies. Its ability to inhibit the activity of certain enzymes makes it a valuable tool for researchers studying enzyme kinetics. Further research is needed to fully understand its mechanism of action and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester involves a multi-step process. The first step involves the reaction of 2-aminobenzimidazole with phthalic anhydride in the presence of a catalyst. This reaction results in the formation of 5(6)-phthalazinone-2-carboxylic acid. The second step involves the reaction of 5(6)-phthalazinone-2-carboxylic acid with methyl isocyanate in the presence of a catalyst. This reaction results in the formation of 5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester.
Applications De Recherche Scientifique
5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester has shown potential applications in scientific research. It has been used in various studies to investigate the mechanism of action of different drugs and to study the physiological and biochemical effects of different compounds. This compound has been shown to inhibit the activity of certain enzymes, making it a valuable tool for researchers studying enzyme kinetics. It has also been used to study the effects of different compounds on cell proliferation and apoptosis.
Propriétés
Numéro CAS |
138525-71-0 |
|---|---|
Nom du produit |
5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester |
Formule moléculaire |
C17H13N5O3 |
Poids moléculaire |
335.32 g/mol |
Nom IUPAC |
methyl N-[6-(4-oxo-3H-phthalazin-1-yl)-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C17H13N5O3/c1-25-17(24)20-16-18-12-7-6-9(8-13(12)19-16)14-10-4-2-3-5-11(10)15(23)22-21-14/h2-8H,1H3,(H,22,23)(H2,18,19,20,24) |
Clé InChI |
RUTAYAFBXACDGP-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43 |
SMILES canonique |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43 |
Autres numéros CAS |
138525-71-0 |
Synonymes |
5(6)-1(2H)-phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester 5-PBIC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




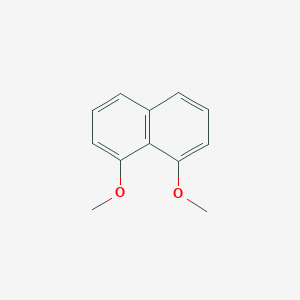
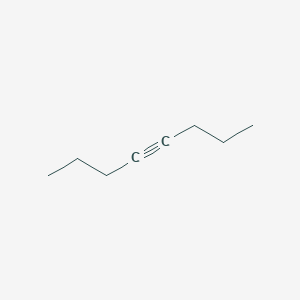
![1-Chloropyrrolo[1,2-a]pyrazine](/img/structure/B155766.png)
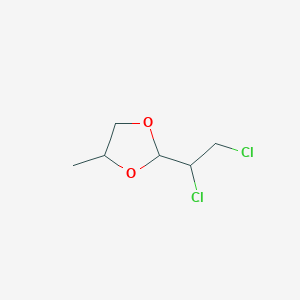
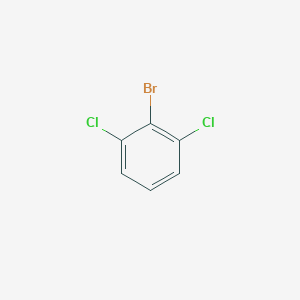
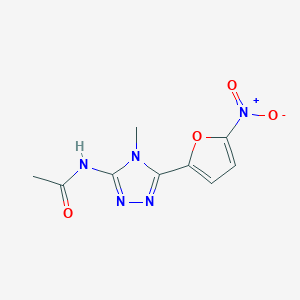
![[5-(Aminomethyl)-2,4-dimethylphenyl]methanamine](/img/structure/B155776.png)
